molecular formula C32H56O2 B138473 Dotriacontatetraenoic acid CAS No. 127216-46-0

Dotriacontatetraenoic acid

Cat. No. B138473
M. Wt: 472.8 g/mol
InChI Key: SNEYJAVQXJPFIT-WRMYJCSLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dotriacontatetraenoic acid (DTTA) is a polyunsaturated fatty acid with 34 carbon atoms and four double bonds. It is a rare and unique fatty acid that has been found in certain marine organisms, such as the sponge Geodia cydonium and the coral Montipora digitata. DTTA has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

Dotriacontatetraenoic acid exerts its effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. Dotriacontatetraenoic acid also modulates the expression of certain genes involved in inflammation and immune response, leading to its anti-inflammatory and immunomodulatory effects.

Biochemical And Physiological Effects

Dotriacontatetraenoic acid has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Dotriacontatetraenoic acid also increases the production of anti-inflammatory cytokines, such as interleukin-10. In addition, Dotriacontatetraenoic acid has been found to decrease the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

Dotriacontatetraenoic acid has several advantages for use in lab experiments. It is a rare and unique fatty acid, which allows for specific targeting and investigation of its effects. Dotriacontatetraenoic acid also has a relatively simple synthesis method, which makes it accessible for researchers. However, Dotriacontatetraenoic acid has limitations in terms of its availability and cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on Dotriacontatetraenoic acid. Further investigation is needed to fully understand its mechanisms of action and its potential applications in the treatment of various diseases. Additionally, research on the synthesis of Dotriacontatetraenoic acid and its derivatives may lead to the development of new drugs and therapies. Finally, the investigation of Dotriacontatetraenoic acid in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

Dotriacontatetraenoic acid can be synthesized through chemical or enzymatic methods. Chemical synthesis involves the reaction of 1,3-dichloro-2-propanol with a Grignard reagent, followed by a series of reactions to obtain Dotriacontatetraenoic acid. Enzymatic synthesis involves the use of specific enzymes, such as lipoxygenases and cyclooxygenases, to convert precursor fatty acids into Dotriacontatetraenoic acid.

Scientific Research Applications

Dotriacontatetraenoic acid has been found to have various applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. Dotriacontatetraenoic acid has also been found to have neuroprotective effects and may have potential in the treatment of neurological disorders.

properties

CAS RN

127216-46-0

Product Name

Dotriacontatetraenoic acid

Molecular Formula

C32H56O2

Molecular Weight

472.8 g/mol

IUPAC Name

(2E,4E,6E,8E)-dotriaconta-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C32H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h24-31H,2-23H2,1H3,(H,33,34)/b25-24+,27-26+,29-28+,31-30+

InChI Key

SNEYJAVQXJPFIT-WRMYJCSLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

synonyms

C32-tetraenoate
cis-17,20,23,26-dotriacontatetraenoic acid
dotriacontatetraenoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.